3-Chloroisoquinoline-1-carbonitrile
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Overview
Description
3-Chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a cyano group at the first position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form isoquinoline-1-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed:
Substitution: 3-Aminoisoquinoline-1-carbonitrile.
Reduction: 3-Chloroisoquinoline-1-amine.
Oxidation: Isoquinoline-1-carboxylic acid.
Scientific Research Applications
3-Chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-1-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects such as cancer cell apoptosis .
Comparison with Similar Compounds
- 1-Chloroisoquinoline-3-carbonitrile
- 1-Chloroisoquinoline-4-carbonitrile
- 3-Chloroisoquinoline-5-carbonitrile
Comparison: While these compounds share a similar core structure, the position of the chlorine and cyano groups can significantly affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H5ClN2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
InChI Key |
ISEAZDULMDMRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C#N)Cl |
Origin of Product |
United States |
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